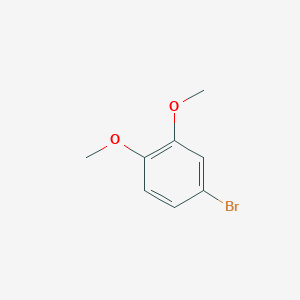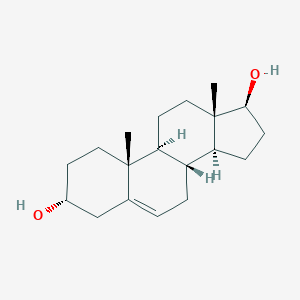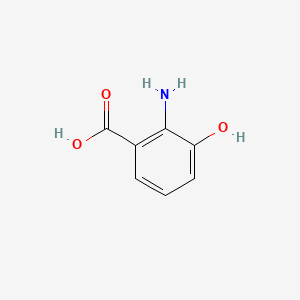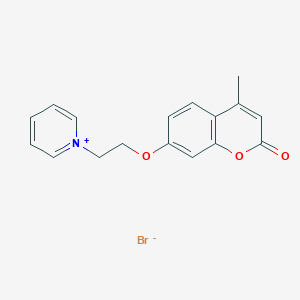
4-Bromoveratrole
Vue d'ensemble
Description
4-Bromoveratrole, also known as 4-Bromo-1,2-dimethoxybenzene, is an organic compound with the molecular formula C8H9BrO2. It is a derivative of veratrole, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to pale yellow liquid and is used in various chemical reactions and applications .
Applications De Recherche Scientifique
4-Bromoveratrole has several applications in scientific research:
Redox Shuttle Additive: It is used as a redox shuttle additive in lithium batteries to consume excess current during overcharge.
Synthesis of Isoquinoline Alkaloids: The compound is used in the synthesis of isoquinoline alkaloids such as (-)-mesembrine.
Biological Studies: This compound is a metabolite of bromobenzene and has been studied for its interactions with acetylcholine receptors in the central nervous system and muscles.
Safety and Hazards
4-Bromoveratrole is classified as a combustible liquid . It has a flash point of 109 °C (closed cup) . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound . It should be stored away from strong oxidizing agents and kept tightly closed in a dry, cool, and well-ventilated place .
Méthodes De Préparation
4-Bromoveratrole can be synthesized through several methods:
Bromination with Air-Diluted Bromine Vapor in Glacial Acetic Acid: This method involves the bromination of veratrole using air-diluted bromine vapor in glacial acetic acid.
Bromination with Bromine in Carbon Tetrachloride: Another method uses bromine in carbon tetrachloride as the brominating agent.
Bromination with N-Bromosuccinimide in Carbon Tetrachloride: This method is preferred due to the mild brominating action of N-bromosuccinimide, which minimizes side reactions such as demethylation and dibromination.
Analyse Des Réactions Chimiques
4-Bromoveratrole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Formation of Grignard Reagents: This compound can be converted into a Grignard reagent, which is useful in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 4-Bromoveratrole involves its interaction with specific molecular targets:
Acetylcholine Receptors: The compound binds to acetylcholine receptors, leading to the release of chloride ions from cells and increasing the activity of acetylcholine.
Fluorescence Detection: The detection sensitivity of this compound in solution can be enhanced by adding malonic acid or hydrochloric acid, which increases its fluorescence intensity.
Comparaison Avec Des Composés Similaires
4-Bromoveratrole can be compared with other similar compounds:
- 1-Bromo-3,5-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-2,4-dimethoxybenzene
- 5-Bromo-1,2,3-trimethoxybenzene
These compounds share similar structural features but differ in the position and number of bromine and methoxy groups on the benzene ring . The unique positioning of the bromine atom in this compound makes it distinct in its reactivity and applications.
Propriétés
IUPAC Name |
4-bromo-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTMGSMZIKLAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062673 | |
| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-78-1 | |
| Record name | Bromoveratrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromoveratrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOVERATROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GX67R5G8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Bromoveratrole?
A1: this compound (also known as 1-Bromo-3,4-dimethoxybenzene) has the following structural characteristics:
Q2: How is this compound synthesized?
A2: Several synthetic routes have been explored for this compound:
- From Guaiacol: [] Several methods utilize Guaiacol as a starting material, ultimately converting it to this compound.
- Direct Bromination of Veratrole: [] This method involves the direct bromination of Veratrole, offering a potentially more straightforward approach.
Q3: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis:
- Synthesis of N-Ethyl-3,4-Dimethoxyaniline: [] Reacting this compound with ethylamine in the presence of a cuprous chloride catalyst yields N-Ethyl-3,4-Dimethoxyaniline.
- Synthesis of 6-alkyl derivatives of 3-(3,4-Dihydroxyphenyl)alanine (Dopa): [] this compound is used in a multi-step synthesis to obtain Dopa derivatives, potentially valuable for pharmaceutical research.
- Synthesis of 3- and 4-(ω-Phenylalkyl)catechols: [] Alkylation reactions using this compound contribute to the synthesis of catechol derivatives found in natural lac.
- Aryne Reactions: [] this compound participates in aryne reactions with various nucleophiles like alkylamines, dialkylamines, and alkanenitriles.
Q4: Have there been any computational studies on this compound?
A4: Yes, computational chemistry has been employed to study this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)







